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molecular formula C13H12O3 B8708126 3,4-Dimethoxynaphthalene-1-carbaldehyde CAS No. 104202-54-2

3,4-Dimethoxynaphthalene-1-carbaldehyde

Cat. No. B8708126
M. Wt: 216.23 g/mol
InChI Key: SSAGXZBZROBVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06809176B2

Procedure details

A mixture of 1,2-dimethoxynaphthalene (0.74 g, 4 mmol) and DMF (0.8 mL, 10 mmol) in dichlorobenzene (0.8 mL) was stirred with POCl3 at 100° C. for 2 h. The reaction mixture was cooled to 0° C., quenched with a cold aqueous solution of NaOAc, diluted with H2O and extracted with benzene. The extracts were dried (MgSO4), concentrated and in vacuo and dichlorobenzene was removed by kugelrohr distillation at 110° C./0.5 mm Hg. Column chromatography (20%EtOAc in hexane) gave the product 18 (596 mg, 68%), which was used in the following step without further purification. 1H NMR (CDCl3) 10.42 (s, 1H), 9.00-9.15 (m, 1H), 8.15-8.30 (m, 1H), 7.61 (s, 1H), 7.50-7.65 (m, 2H), 4.12 (s, 3H), 4.07 (s, 3H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[O:13][CH3:14].CN([CH:18]=[O:19])C.O=P(Cl)(Cl)Cl>C1C(Cl)=CC=C(Cl)C=1>[CH3:14][O:13][C:4]1[CH:5]=[C:6]([CH:18]=[O:19])[C:7]2[C:12]([C:3]=1[O:2][CH3:1])=[CH:11][CH:10]=[CH:9][CH:8]=2

Inputs

Step One
Name
Quantity
0.74 g
Type
reactant
Smiles
COC1=C(C=CC2=CC=CC=C12)OC
Name
Quantity
0.8 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
0.8 mL
Type
solvent
Smiles
C1=CC(=CC=C1Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with a cold aqueous solution of NaOAc
ADDITION
Type
ADDITION
Details
diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated and in vacuo and dichlorobenzene
CUSTOM
Type
CUSTOM
Details
was removed by kugelrohr distillation at 110° C./0.5 mm Hg

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C2=CC=CC=C2C1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 596 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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